molecular formula C7H9N3O2 B12433464 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid

4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B12433464
M. Wt: 167.17 g/mol
InChI Key: QMEQAOFYGJFWDD-UHFFFAOYSA-N
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Description

4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutylamine with hydrazine derivatives under acidic conditions, followed by cyclization to form the triazole ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

Biological Activity

4-Cyclobutyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound notable for its triazole ring structure and cyclobutyl substituent. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications. The following sections provide a detailed examination of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : Approximately 174.18 g/mol
  • Structural Features : The presence of the carboxylic acid group enhances reactivity and biological interactions, while the cyclobutyl moiety improves lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that this compound and its derivatives show potent activity against various pathogens. The mechanism of action is believed to involve interference with microbial cell membranes due to enhanced lipophilicity. In studies comparing various triazole derivatives:

  • Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria.
  • Compounds demonstrated MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.
CompoundMIC (mg/ml)Activity Against
This compound0.1 - 0.2Candida albicans, E. coli
Compound A0.15Aspergillus niger
Compound B0.2Staphylococcus aureus

Studies have shown that derivatives with modifications in the triazole ring enhance antimicrobial efficacy, suggesting that structural optimization could lead to more potent compounds .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Research highlights include:

  • Cell Viability Assays : Evaluations using MTT assays indicated a significant reduction in viability of cancer cells treated with this compound.
  • Mechanistic Studies : The compound appears to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Study 1: Evaluation of Antimicrobial Activity

In a comprehensive study assessing the antimicrobial properties of triazole derivatives, this compound was tested alongside other compounds. The results indicated:

  • Low toxicity levels in human peripheral blood mononuclear cells (PBMC), with viability rates exceeding 94% at high concentrations.
  • Effective inhibition against a range of microbial strains, with particular potency noted against E. coli and Candida albicans.

Study 2: Anticancer Efficacy

A recent investigation into the anticancer effects of triazole derivatives included this compound:

  • The compound exhibited a dose-dependent decrease in cell proliferation across several cancer cell lines.
  • Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .

Synthesis Methods

Various synthetic routes have been explored for the production of this compound:

  • Cyclization Reactions : Utilizing cyclobutyl hydrazine with appropriate carbonyl compounds.
  • One-Pot Synthesis : A streamlined method involving multiple reactants that yield high purity products efficiently .
  • Modification of Existing Triazoles : Derivatives are synthesized by modifying existing triazole frameworks to incorporate the cyclobutyl moiety .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4-cyclobutyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-9-8-4-10(6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12)

InChI Key

QMEQAOFYGJFWDD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=NN=C2C(=O)O

Origin of Product

United States

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